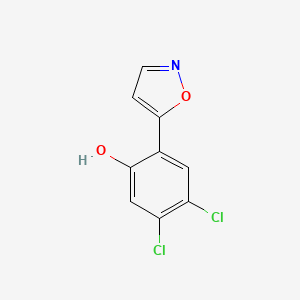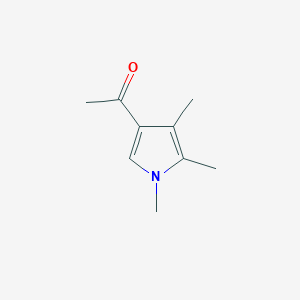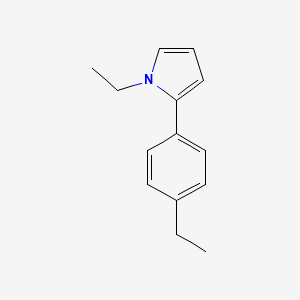![molecular formula C14H14ClNO3 B12877776 3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid CAS No. 89150-35-6](/img/structure/B12877776.png)
3-[4-(4-Chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid is an organic compound that features a unique combination of a chlorinated phenyl group, an oxazole ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Applications De Recherche Scientifique
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may serve as a probe for studying biological pathways involving oxazole derivatives.
Industry: It can be used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the propanoic acid moiety can influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorophenyl)propanoic acid: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
4-(4-Chlorophenyl)-2-ethyloxazole: Does not have the propanoic acid moiety, which can affect its solubility and biological activity.
3-(4-Bromophenyl)-2-ethyloxazol-5-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and interactions.
Uniqueness
3-(4-(4-Chlorophenyl)-2-ethyloxazol-5-yl)propanoic acid is unique due to its combination of a chlorinated phenyl group, an oxazole ring, and a propanoic acid moiety. This structure provides a balance of reactivity, binding affinity, and solubility, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89150-35-6 |
|---|---|
Formule moléculaire |
C14H14ClNO3 |
Poids moléculaire |
279.72 g/mol |
Nom IUPAC |
3-[4-(4-chlorophenyl)-2-ethyl-1,3-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C14H14ClNO3/c1-2-12-16-14(9-3-5-10(15)6-4-9)11(19-12)7-8-13(17)18/h3-6H,2,7-8H2,1H3,(H,17,18) |
Clé InChI |
BDGADINMMVHXDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=C(O1)CCC(=O)O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dicyclohexyl(1',2,4'-trimethoxy-[1,2'-binaphthalen]-3'-yl)phosphine oxide](/img/structure/B12877694.png)

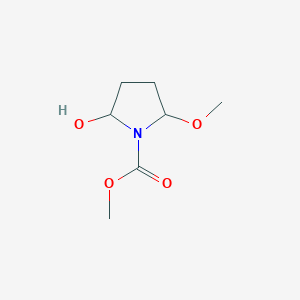
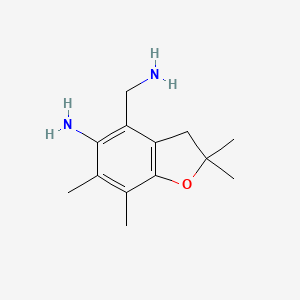
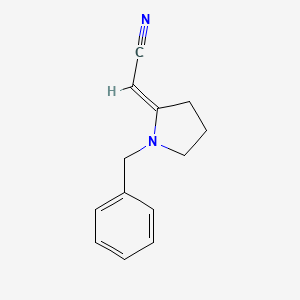
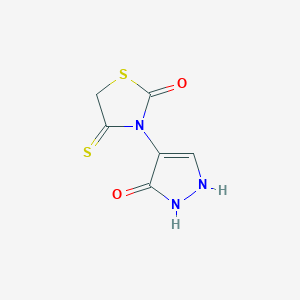
![2-(1H-pyrrol-3-yl)benzo[d]thiazole](/img/structure/B12877725.png)

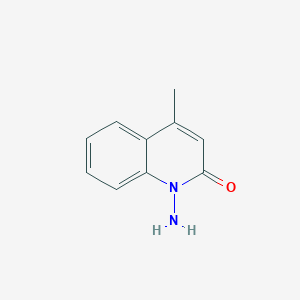
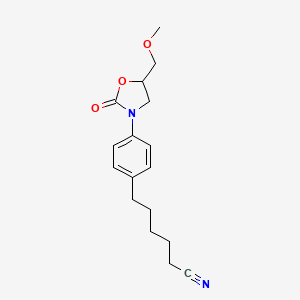
![4,7-Dimethyl-1H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B12877771.png)
